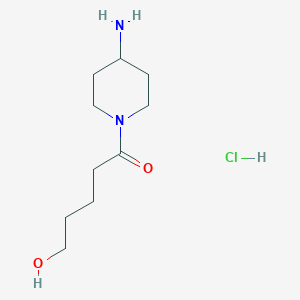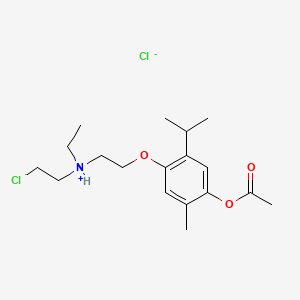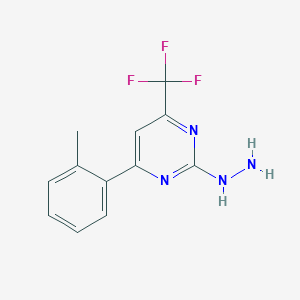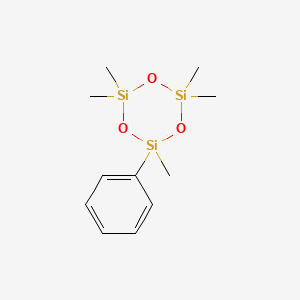![molecular formula C25H42N2O7 B13731616 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 329323-35-5](/img/structure/B13731616.png)
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic compound that features a cyclohexanamine group and a propanoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid typically involves multiple steps:
Formation of the cyclohexanamine group: This can be achieved through the reduction of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4).
Introduction of the propanoic acid derivative: This step may involve the esterification of 3,5-dimethoxyphenylpropanoic acid with an appropriate alcohol under acidic conditions.
Coupling reactions: The final step involves coupling the cyclohexanamine group with the propanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexanamine group, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the propanoic acid derivative, using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanamine group may yield cyclohexanone derivatives, while reduction of the propanoic acid derivative may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine derivatives: Compounds like cyclohexylamine and cyclohexanone.
Propanoic acid derivatives: Compounds like ibuprofen and naproxen.
Uniqueness
The uniqueness of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid lies in its specific structural features, such as the presence of both cyclohexanamine and propanoic acid moieties, which may confer unique biological and chemical properties.
Properties
CAS No. |
329323-35-5 |
|---|---|
Molecular Formula |
C25H42N2O7 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C19H29NO7.C6H13N/c1-18(2,3)26-11-15(16(21)22)20-17(23)27-19(4,5)12-8-13(24-6)10-14(9-12)25-7;7-6-4-2-1-3-5-6/h8-10,15H,11H2,1-7H3,(H,20,23)(H,21,22);6H,1-5,7H2/t15-;/m0./s1 |
InChI Key |
QQCNSHUTPPXBHF-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




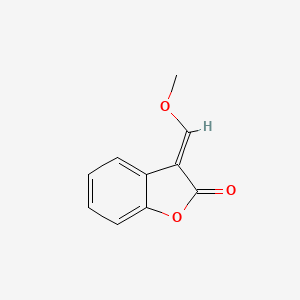
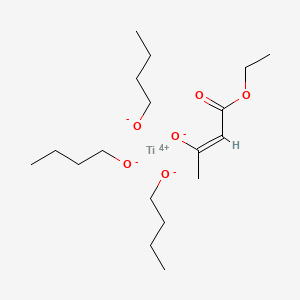
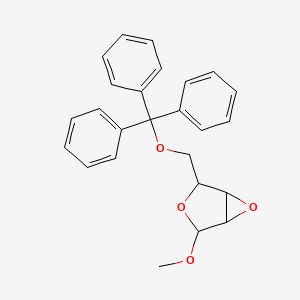
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
